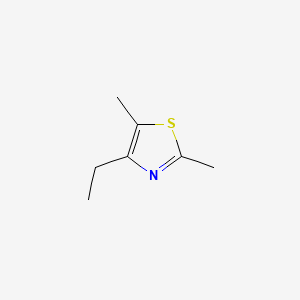

2,5-Dimethyl-4-ethylthiazole

描述

Structure

3D Structure

属性

CAS 编号 |

32272-57-4 |

|---|---|

分子式 |

C7H11NS |

分子量 |

141.24 g/mol |

IUPAC 名称 |

4-ethyl-2,5-dimethyl-1,3-thiazole |

InChI |

InChI=1S/C7H11NS/c1-4-7-5(2)9-6(3)8-7/h4H2,1-3H3 |

InChI 键 |

ZJGXJKFDKNNBTK-UHFFFAOYSA-N |

SMILES |

CCC1=C(SC(=N1)C)C |

规范 SMILES |

CCC1=C(SC(=N1)C)C |

熔点 |

115-116°C |

其他CAS编号 |

32272-57-4 |

物理描述 |

Solid |

产品来源 |

United States |

Significance of Thiazole Compounds in Scientific Disciplines

The thiazole (B1198619) ring is a fundamental structural motif that confers significant biological activity, making it a molecule of great interest across numerous scientific disciplines. animbiosci.org Thiazoles are key components in a variety of natural products and synthetic compounds with wide-ranging applications. animbiosci.org

In the realm of medicinal chemistry, the thiazole nucleus is a privileged scaffold, present in numerous clinically important drugs. animbiosci.org A prime example is Vitamin B1 (Thiamine), which contains a thiazole ring and is essential for metabolism. animbiosci.org The thiazole framework is also integral to the structure of penicillins, a class of antibiotics that revolutionized medicine. animbiosci.org Furthermore, various thiazole derivatives have been developed and investigated for a plethora of therapeutic activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. animbiosci.org

Beyond pharmaceuticals, thiazole derivatives have found commercial value in other areas. They are used in the synthesis of dyes and as accelerators in the vulcanization process of rubber. animbiosci.org The versatility of the thiazole ring in forming stable, aromatic structures that can readily interact with biological targets ensures its continued importance in drug discovery and materials science. animbiosci.org

Historical Context of 2,5 Dimethyl 4 Ethylthiazole Research

The history of 2,5-Dimethyl-4-ethylthiazole is intrinsically linked to the study of food chemistry, particularly the Maillard reaction. This complex series of chemical reactions between amino acids and reducing sugars at elevated temperatures is responsible for the desirable color and flavor of many cooked foods. nih.gov Early research into the volatile compounds that contribute to the aroma of cooked meat, such as beef and chicken, led to the identification of numerous heterocyclic compounds, including various alkylthiazoles. animbiosci.orgbeefresearch.org

While the foundational synthesis of the thiazole (B1198619) ring, known as the Hantzsch thiazole synthesis, dates back to 1887, the specific investigation of this compound emerged much later with the advancement of analytical techniques like gas chromatography-mass spectrometry (GC-MS). sci-hub.se These technologies allowed food scientists to isolate and identify the complex mixture of volatile compounds responsible for flavor profiles.

Research from studies on heated model systems containing cysteine and other precursors confirmed the formation of this compound as a product of the Maillard reaction. scielo.bridosi.org Consequently, its primary historical and ongoing role in scientific literature is as a flavor component, contributing to the roasted and meaty notes in various food products. animbiosci.orgthegoodscentscompany.com

Current Research Landscape and Gaps Pertaining to 2,5 Dimethyl 4 Ethylthiazole

Established Methodologies for Thiazole Ring Synthesis Relevant to this compound

Classical methods for thiazole synthesis have been refined over decades, offering reliable and versatile routes to a variety of derivatives. These foundational reactions remain central to both laboratory-scale and industrial production.

The Hantzsch thiazole synthesis, first reported in 1887, is the most prominent and widely used method for creating the thiazole nucleus. wikipedia.orgtandfonline.com The reaction involves the cyclocondensation of an α-haloketone with a thioamide. tandfonline.comrsc.org This transformation is highly versatile, allowing for the synthesis of thiazoles with various substituents at positions 2, 4, and 5 by choosing the appropriate starting materials. tandfonline.comresearchgate.net

For the specific synthesis of this compound, the Hantzsch reaction would involve the condensation of 3-chloro-2-pentanone (an α-haloketone) with thioacetamide (B46855). The reaction proceeds via initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Reaction Scheme for Hantzsch Synthesis of this compound:

Reactant 1 (α-haloketone): 3-Chloro-2-pentanone

Reactant 2 (Thioamide): Thioacetamide

Product: this compound

The Hantzsch synthesis has undergone numerous modifications to improve yields, broaden its scope, and make it more amenable to green chemistry principles. mdpi.combepls.com For instance, variations in reaction conditions, such as using microwave irradiation or ultrasonic activation, can significantly reduce reaction times and improve efficiency. bepls.commdpi.com Furthermore, acidic conditions have been shown to influence the regioselectivity of the condensation, which can be crucial when using N-substituted thioamides. rsc.org

| Feature | Description | Relevance to this compound |

|---|---|---|

| Core Reactants | α-Haloketone and a thioamide/thiourea (B124793). researchgate.netresearchgate.net | 3-Chloro-2-pentanone and Thioacetamide. |

| Mechanism | Initial S-alkylation, followed by intramolecular cyclization and dehydration. | Formation of the substituted thiazole ring. |

| Versatility | Allows for diverse substitutions at C2, C4, and C5 positions. tandfonline.com | Enables precise placement of the two methyl and one ethyl group. |

| Modifications | Use of microwave irradiation, ultrasound, and various catalysts to improve efficiency. mdpi.combepls.com | Potential for process optimization and greener synthesis. |

Condensation reactions are at the heart of many heterocyclic syntheses, including that of thiazoles. The Hantzsch synthesis itself is a prime example of a cyclocondensation reaction. rsc.org Another classical approach is the Cook-Heilbron synthesis, where α-aminonitriles react with carbon disulfide or related compounds to form 5-aminothiazoles. pharmaguideline.com

While not the most direct route to this compound, the principles of condensation are fundamental. For instance, the synthesis of the thioacetamide precursor often involves the reaction of acetamide (B32628) with a thionating agent like phosphorus pentasulfide, a condensation process. Similarly, the formation of the required α-haloketone can involve condensation steps. The direct condensation of chloroacetaldehyde (B151913) with thioformamide (B92385) is a known method for producing the unsubstituted thiazole ring. pharmaguideline.comresearchgate.net

Alkylation can be employed to introduce substituents onto a pre-formed thiazole ring. pharmaguideline.com The nitrogen atom at position 3 can be alkylated to form thiazolium salts. wikipedia.org Deprotonation of the thiazole ring, typically at the C2 position using a strong base like an organolithium compound, generates a nucleophilic center that can react with alkyl halides. pharmaguideline.com

Novel Synthetic Approaches and Catalyst Systems

Modern organic synthesis seeks to develop more efficient, environmentally friendly, and versatile reactions. This has led to the emergence of one-pot reactions, advanced catalyst systems, and photochemical methods for thiazole synthesis.

A one-pot synthesis of thiazole derivatives related to the Hantzsch method has been reported, where an active methylene (B1212753) compound (like ethyl acetoacetate), an N-bromosuccinimide (NBS) as a halogen source, and a thiourea derivative are combined. bepls.comvulcanchem.com This strategy avoids the handling of lachrymatory α-haloketones. jocpr.com For this compound, a potential one-pot approach could involve the reaction of 2-pentanone, a brominating agent, and thioacetamide in a single reaction vessel.

| Strategy | Advantages | Disadvantages | Applicability to this compound |

|---|---|---|---|

| Classical Hantzsch | Well-established, versatile, generally good yields. tandfonline.com | Often requires pre-synthesized, unstable α-haloketones. jocpr.com | Highly applicable and the most direct route. |

| One-Pot/MCR | High atom economy, reduced waste, operational simplicity. nih.govresearchgate.net | Optimization can be complex; may require specific catalysts. mdpi.com | Feasible, offering a greener alternative by avoiding isolation of intermediates. bepls.comvulcanchem.com |

| Photochemical | Mild conditions, catalyst-free potential, sustainable. researchgate.netchemrxiv.org | May require specialized equipment, substrate scope can be limited. | Potentially applicable for a green synthesis approach, though specific protocols are less established. |

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. chemrxiv.org These methods utilize light as a traceless reagent to promote chemical reactions under mild conditions, often without the need for external catalysts or photosensitizers. researchgate.netdntb.gov.ua The synthesis of thiazoles and related fused systems like imidazo[2,1-b]thiazoles has been successfully achieved using visible light. researchgate.netacs.org

These protocols typically involve the generation of radical intermediates that undergo cyclization to form the heterocyclic ring. dntb.gov.ua For instance, visible-light-promoted reactions have been used for C-S and C-N bond formation in the synthesis of functionalized thiazoles. researchgate.net While a specific visible-light-promoted synthesis for this compound is not prominently documented, the existing methodologies for other substituted thiazoles suggest its feasibility. researchgate.netresearchgate.net This approach represents a frontier in green chemistry, offering an environmentally benign alternative to traditional heating and catalysis methods. chemrxiv.org

Derivatization Strategies and Analogue Synthesis for Functional Exploration

Functional exploration of the this compound scaffold involves two primary approaches: direct chemical modification to introduce new functional groups and the synthesis of structurally related thiazole and thiazoline (B8809763) compounds for comparative analysis. These strategies are crucial for understanding how subtle changes in the molecule's architecture influence its chemical and biological properties.

Direct modification of the this compound core, particularly through C-H functionalization, represents an efficient strategy for creating derivatives. nih.gov The thiazole ring has specific sites prone to activation, allowing for regioselective introduction of new substituents.

Palladium-catalyzed direct arylation is a powerful tool for modifying thiazole rings. researchgate.netorganic-chemistry.org Research on 2-ethyl-4-methylthiazole (B98465), a structural isomer of the target compound, demonstrates the feasibility of this approach. researchgate.net The reaction couples the thiazole with various aryl bromides, typically at the C5 position, which is the most electronically favorable site for such reactions in the absence of directing groups at other positions. The process is often performed using a ligand-free palladium catalyst like Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a base such as potassium acetate (KOAc) in a solvent like dimethylacetamide (DMA). researchgate.netbeilstein-journals.org

This method's versatility allows for the introduction of a wide range of aryl groups, enabling fine-tuning of the molecule's electronic and steric properties. For instance, studies on the diheteroarylation of 2,5-dibromothiophene (B18171) have successfully used 2-ethyl-4-methylthiazole as a coupling partner, yielding complex heteroaromatic systems. beilstein-journals.org These findings suggest that this compound could similarly undergo C-H arylation, likely at the vacant C4-position if starting from a different precursor, or by activating a methyl group for further reactions, to generate a library of novel derivatives for functional screening.

Table 1: Conditions for Palladium-Catalyzed Direct Arylation of 2-ethyl-4-methylthiazole with 2,5-dibromothiophene

| Catalyst (mol %) | Base | Solvent | Temperature (°C) | Time (h) | Yield of Diarylated Product (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ (0.5%) | KOAc | DMA | 140 | 20 | 79 | beilstein-journals.org |

| PdCl(C₃H₅)(dppb) (1%) | KOAc | DMA | 140 | 20 | 81 | beilstein-journals.org |

| PdCl(C₃H₅)(dppb) (2%) | KOAc | DMA | 100 | 20 | 78 | beilstein-journals.org |

| PdCl(C₃H₅)(dppb) (2%) | CsOAc | DMA | 140 | 20 | 72 | beilstein-journals.org |

To comprehensively understand the functional significance of the this compound structure, it is essential to synthesize and study structurally related analogues. This includes other substituted thiazoles and their hydrogenated precursors, thiazolines.

Synthesis of Thiazole Analogues

The Hantzsch thiazole synthesis is a cornerstone method for creating a wide variety of substituted thiazoles. mdpi.comscispace.com This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide or thiourea. mdpi.comscispace.comasianpubs.org By selecting appropriate starting materials, one can synthesize thiazoles with diverse substitution patterns analogous to this compound. For example, reacting 3-bromopentan-2-one (B1277478) with thioacetamide would theoretically yield the target compound. By varying the α-haloketone and the thioamide, a library of related thiazoles can be produced. Modern variations of this method utilize green chemistry principles, such as using reusable catalysts or performing the reaction under solvent-free conditions to improve efficiency and sustainability. mdpi.comresearchgate.netresearchgate.net

One-pot multicomponent reactions provide another efficient route to highly functionalized thiazoles. researchgate.netijcce.ac.ir These strategies allow for the assembly of complex molecules from simple precursors in a single step, minimizing waste and purification efforts. For instance, a one-pot cyclocondensation of 3-thiocyanatoacetylacetone with hydrazine (B178648) derivatives has been used to create 5-acetyl-2-imino-4-methylthiazoles. ijcce.ac.ir A similar strategy could be adapted to synthesize analogues of this compound. A multi-step synthesis starting from 4-trifluoromethoxyaniline has been used to produce 4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-methylthiazole, demonstrating a pathway to complex, multi-ring systems containing a dimethyl-substituted thiazole core. osti.govnih.gov

Table 2: Selected Synthetic Methods for Substituted Thiazoles

| Method | Key Reactants | Key Features | Reference |

|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone, Thiourea/Thioamide | Classic, versatile method for 2,4-disubstituted thiazoles. | mdpi.comasianpubs.org |

| One-Pot Multicomponent Reaction | α-Haloketone, Thiourea, Aldehyde | Efficient, green synthesis; can be done solvent-free or with ultrasonic irradiation. | researchgate.netresearchgate.net |

| Cyclocondensation | 3-Thiocyanatoacetylacetone, Hydrazine derivatives | Leads to highly functionalized iminothiazoles. | ijcce.ac.ir |

| Chain Heterocyclization | Chloroacetylpyrrole, Thioamide | Builds complex, linked heterocyclic systems in a stepwise manner. | osti.govnih.gov |

Synthesis of Thiazoline Analogues

Thiazolines, which are partially saturated analogues of thiazoles, are also important for comparative studies and are often found in bioactive natural products. rsc.org Their synthesis provides access to a different chemical space and they can also serve as precursors that can be oxidized to the corresponding thiazole. nih.gov

A common route to thiazolines is the dehydrative cyclization of cysteine-containing dipeptides, which can be catalyzed by reagents like molybdenum(VI). rsc.org Another versatile method is the intermolecular reaction between alkenes and thioamides in a one-pot procedure, which tolerates a wide range of functional groups. acs.org This allows for the synthesis of various substituted thiazolines that can be subsequently hydrolyzed to β-aminothiols or oxidized to thiazoles, providing multiple avenues for creating diverse molecular libraries for functional exploration. acs.org

Antifungal Properties and Mechanisms of Action Research

Thiazole derivatives have been extensively investigated as potential antifungal agents, showing promise in combating various fungal pathogens. tandfonline.comjchemrev.com Their structural framework is a key component in several antifungal drugs, highlighting their importance in the development of new antimycotic therapies. globalresearchonline.net

Inhibition of Fungal Growth by Thiazole Compounds

Thiazole compounds have demonstrated significant antifungal activity against a range of fungal species. nih.gov Research has shown their effectiveness against clinically relevant yeasts and molds. For instance, certain novel thiazole derivatives have exhibited very strong antifungal effects against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL, which is comparable or even superior to the standard antifungal nystatin. nih.gov Studies on Cryptococcus neoformans and Cryptococcus gattii have also revealed potent activity, with some thiazole compounds showing MICs from 0.25 to 1.25 μg/ml. nih.gov Furthermore, some thiazole derivatives have been found to be more potent in vitro than itraconazole (B105839) against a spectrum of fungi including C. albicans, C. parapsilosis, Aspergillus fumigatus, and C. neoformans. nih.gov

Table 1: Antifungal Activity of Select Thiazole Derivatives

| Fungal Strain | Thiazole Derivative/Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans (clinical isolates) | Newly synthesized thiazole derivatives | 0.008–7.81 | nih.gov |

| Cryptococcus neoformans/gattii | Investigational thiazole compounds 1, 2, 3, 4 | 0.25–1.25 | nih.gov |

| Candida albicans | Arylazothiazole derivative (7c) | 2 | researchgate.net |

| Microsporum gypseum | Arylazothiazole derivative (7c) | 4 | researchgate.net |

| Trichophyton mentagrophytes | Arylazothiazole derivative (7c) | 4 | researchgate.net |

Proposed Interference with Fungal Metabolic Pathways or Cell Wall Synthesis

The mechanisms by which thiazole derivatives exert their antifungal effects are varied and appear to be dependent on the specific substitutions on the thiazole ring.

One significant proposed mechanism involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of the membrane. researchgate.net Azole antifungals, a class that includes thiazoles, are known to inhibit the enzyme lanosterol (B1674476) 14 α-demethylase, which is crucial for converting lanosterol to ergosterol. libretexts.orgwikipedia.org This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth. wikipedia.org Some studies on specific thiazole derivatives have confirmed their ability to reduce ergosterol levels in the fungal membrane. researchgate.netacs.org

Another distinct mechanism of action identified in a group of investigational thiazole compounds is the induction of oxidative stress. nih.gov These compounds were found to promote a significant increase in intracellular reactive oxygen species (ROS) in Cryptococcus species. nih.govresearchgate.net This interference with the fungus's antioxidant system, possibly through the accumulation of superoxide (B77818) radicals, leads to cellular damage and death. nih.gov Interestingly, this particular study found that these specific thiazole compounds did not act on the fungal membrane or cell wall, indicating that the mechanism of action can differ substantially between various thiazole derivatives. nih.gov

There is also evidence suggesting that some thiazoles may interfere with the fungal cell wall. nih.gov Studies using sorbitol, an osmotic protectant, showed that higher concentrations of certain thiazole derivatives were needed to inhibit fungal growth in its presence. nih.gov This suggests that the cell wall is a possible target for these compounds, as its weakening would make the fungus more susceptible to osmotic stress. nih.gov Additionally, some thiazole-based compounds are known to target the chitin (B13524) synthesis pathway in the fungal cell wall by inhibiting the key enzyme glutamine-fructose-6-phosphoamidamitransferase (GFAT). mdpi.com

Antimicrobial Efficacy Studies and Structure-Activity Relationships

The thiazole nucleus is a versatile scaffold recognized for producing molecules with significant antimicrobial properties. jchemrev.comnih.gov The biological activity can be tuned by modifying the substituents on the thiazole ring, leading to extensive research in structure-activity relationships (SAR). globalresearchonline.net

Broad-Spectrum Antimicrobial Investigations of Thiazole Derivatives

Thiazole derivatives have been investigated for their efficacy against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govsapub.orgmdpi.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into microbial cell membranes. mdpi.com

Numerous studies have synthesized and screened libraries of thiazole compounds, revealing varied spectrums of activity. jchemrev.commdpi.com For example, a series of 2-phenylacetamido-thiazole derivatives showed favorable MIC values (1.56–6.25 μg/mL) against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov In another study, certain hydrazinyl thiazole derivatives demonstrated strong antibacterial and antifungal effects on E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans, and A. flavus. jchemrev.com However, some derivatives exhibit more selective activity. For instance, certain novel thiazoles showed profound activity against Gram-positive bacteria but were not active against the tested Gram-negative pathogens, suggesting that specific substitutions are critical for selective antibacterial action. mdpi.com The structure-activity relationship is key; for example, in one series, the introduction of a naphthalen-2-yl substitution greatly enhanced antimicrobial activity against S. aureus and E. faecium. mdpi.com

Table 2: Broad-Spectrum Antimicrobial Activity of Select Thiazole Derivatives

| Microorganism | Thiazole Derivative/Compound | Minimum Inhibitory Concentration (MIC) (µM or µg/mL) | Reference |

|---|---|---|---|

| S. aureus | Compound 43a (4-(4-bromophenyl)-thiazol-2-amine derivative) | 16.1 µM | jchemrev.com |

| E. coli | Compound 43a (4-(4-bromophenyl)-thiazol-2-amine derivative) | 16.1 µM | jchemrev.com |

| B. subtilis | Compound 43c (4-(4-bromophenyl)-thiazol-2-amine derivative) | 28.8 µM | jchemrev.com |

| S. aureus | Compound 2a (Thiazole derivative with β-amino acid) | 1-2 µg/mL | mdpi.com |

| E. faecium | Compound 3j (N-2,5-dimethylphenylthioureido acid derivative) | 2 µg/mL | mdpi.com |

Efficacy against Drug-Resistant Pathogens

A critical area of research is the development of agents to combat antibiotic resistance. nih.gov Thiazole derivatives have emerged as promising tools in this effort, with many compounds showing efficacy against multidrug-resistant (MDR) microbes. nih.govmdpi.com

Researchers have successfully synthesized thiazole derivatives active against highly resistant pathogenic microorganisms. mdpi.com For example, novel thiazoles bearing β-amino acid and aromatic moieties exhibited profound activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), with MIC values between 1–2 µg/mL. mdpi.com Similarly, N-2,5-dimethylphenylthioureido acid derivatives have demonstrated excellent activity against methicillin (B1676495) and tedizolid/linezolid-resistant S. aureus and favorable activity against vancomycin-resistant E. faecium (VRE). mdpi.comresearchgate.net

In the realm of antifungal resistance, certain thiazole compounds have been effective against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts, including the emerging pathogen Candida auris. mdpi.com This demonstrates the potential of the thiazole scaffold to overcome existing resistance mechanisms and provide new therapeutic options for difficult-to-treat infections. nih.gov

Research into Other Reported Biological Activities of Thiazole Derivatives

The chemical versatility of the thiazole ring has led to its incorporation into compounds with a vast spectrum of biological activities beyond antimicrobial effects. fabad.org.trnih.govnih.gov The thiazole scaffold is present in over 18 FDA-approved drugs for various conditions. fabad.org.trnih.gov

Extensive research has identified numerous other potential therapeutic applications for thiazole derivatives, including:

Anti-inflammatory: Certain derivatives, such as fanetizole (B1215343) and meloxicam (B1676189), are known for their anti-inflammatory properties. globalresearchonline.net

Anticancer: A multitude of thiazole-containing compounds have been investigated for their antitumor activity, with some, like Dasatinib, being used as anti-neoplastic agents. globalresearchonline.netnih.govmdpi.com

Antiviral: The thiazole ring is a structural component of antiviral medications, including the anti-HIV drug Ritonavir. globalresearchonline.netnih.gov

Antidiabetic: Thiazolidinediones are a class of drugs used to treat type 2 diabetes, highlighting the role of thiazole-related structures in metabolic diseases. nih.govmdpi.com

Analgesic and Anticonvulsant: Various studies have reported the pain-relieving and anticonvulsant potential of newly synthesized thiazole compounds. researchgate.netnih.govsapub.org

Antioxidant: The ability of some thiazole derivatives to act as antioxidants has also been noted in several studies. researchgate.netmdpi.com

This wide range of biological activities underscores the importance of the thiazole nucleus as a privileged scaffold in medicinal chemistry and drug discovery. fabad.org.trnih.gov

Exploration of Anticancer Potential in Thiazole Chemistry

The thiazole nucleus is a foundational scaffold in medicinal chemistry, with its derivatives being extensively investigated for their potential as anticancer agents. nih.govresearchgate.net The versatility of the thiazole ring allows for structural modifications that can lead to compounds with significant cytotoxicity against various cancer cell lines. nih.govnih.gov Research has shown that the anticancer activity of thiazole derivatives is often linked to their structural diversity, which includes different substituents such as Schiff bases, as well as mono-, di-, tri-, and other heterocyclic groups. nih.gov These modifications influence the compound's ability to interact with biological targets and exert its cytotoxic effects.

Numerous studies have focused on synthesizing and evaluating novel thiazole derivatives for their efficacy against cancer. nih.govfigshare.com For instance, a series of 2,4-disubstituted thiazole derivatives incorporating a 4-(3,4,5-trimethoxyphenyl) moiety were synthesized and showed potent activity as tubulin polymerization inhibitors. researchgate.net Similarly, researchers have developed thiazolyl-indole-2-carboxamide derivatives, with some compounds exhibiting exceptional cytotoxicity against a range of cancer cell lines, including MCF-7 (breast adenocarcinoma). acs.org The mechanism of action for many of these compounds involves inducing apoptosis, or programmed cell death, by modulating key regulatory proteins. researchgate.net Thiazole derivatives have been observed to trigger the intrinsic apoptotic pathway by causing a loss in mitochondrial membrane potential and promoting the release of cytochrome c, which in turn activates caspases. researchgate.netnih.gov Furthermore, they can suppress anti-apoptotic proteins like Bcl-2, making tumor cells more susceptible to apoptosis. researchgate.netnih.gov

The development of hybrid molecules, where the thiazole ring is combined with other pharmacologically active moieties like 1,3,4-thiadiazole (B1197879) or diphyllin, has also yielded promising results. figshare.comd-nb.info Some of these hybrid compounds have demonstrated higher efficiency than established reference drugs like doxorubicin (B1662922) in certain cancer cell lines. nih.govd-nb.info The continuous exploration of new synthetic strategies and the study of structure-activity relationships (SAR) are crucial in designing more potent and selective thiazole-based anticancer drugs. nih.gov

Table 1: Examples of Thiazole Derivatives with Anticancer Activity

| Compound Class/Derivative | Cancer Cell Lines Tested | Observed Activity/IC50 Values | Reference |

|---|---|---|---|

| Naphthalene-azine-thiazole hybrid (6a) | Ovarian cancer (OVCAR-4) | IC50 of 1.569 ± 0.06 μM | nih.gov |

| Thiazole derivatives (compounds 5d and 5e) | Liver cancer (HepG2) | IC50 values of 0.3 and 0.4 µM, respectively | figshare.comtandfonline.com |

| 2,4-disubstituted thiazoles (5c, 6d, 7c, 8, 9a,b) | HepG2, MCF-7, HCT116, and HeLa | IC50 values ranging from 3.35 ± 0.2 to 18.69 ± 0.9 μM | researchgate.net |

| Thiazolyl-indole-2-carboxamide (6i and 6v) | Breast cancer (MCF-7) | IC50 of 6.10 ± 0.4 μM and 6.49 ± 0.3 μM, respectively | acs.org |

| Thiazole derivatives (4c, 4d, 8c) | Colon cancer (HCT-116) | IC50 values of 3.80 ± 0.80, 3.65 ± 0.90, and 3.16 ± 0.90 μM, respectively | nih.gov |

| Thiazole derivative (4c) | Breast cancer (MCF-7) and Liver cancer (HepG2) | IC50 of 2.57 ± 0.16 µM (MCF-7) and 7.26 ± 0.44 µM (HepG2) | mdpi.com |

General Overview of Diverse Biological Roles in Thiazole Chemistry

The thiazole scaffold is a privileged structure in medicinal chemistry, renowned for imparting a wide array of biological activities to its derivatives. researchgate.netfabad.org.trresearchgate.net Beyond their anticancer potential, compounds containing the thiazole ring are recognized for a vast spectrum of pharmacological effects. tandfonline.comnih.gov This chemical moiety is a key component in numerous clinically approved drugs, highlighting its therapeutic importance. fabad.org.trglobalresearchonline.netencyclopedia.pub

The biological activities associated with thiazole derivatives are extensive and include:

Antimicrobial Activity : Thiazole compounds have demonstrated significant efficacy as both antibacterial and antifungal agents. fabad.org.trresearchgate.netnih.gov They have been shown to be effective against various pathogenic strains, including Gram-positive and Gram-negative bacteria, and different species of fungi. tandfonline.com Research into 2,5-dimethylthiazole, a related compound, has indicated notable antifungal properties. smolecule.com

Anti-inflammatory Activity : Several thiazole derivatives, such as meloxicam and fentiazac, are established anti-inflammatory drugs. globalresearchonline.net This activity underscores the role of the thiazole nucleus in designing agents that can modulate inflammatory pathways. fabad.org.trnih.gov

Antiviral Activity : The thiazole ring is present in antiviral drugs like Ritonavir, which is used in the treatment of HIV. globalresearchonline.netglobalresearchonline.net This demonstrates the potential of thiazole-based compounds to interfere with viral replication and life cycles. researchgate.net

Other Therapeutic Areas : The versatility of the thiazole scaffold extends to other medical applications. Derivatives have been investigated for antitubercular, antidiabetic, anticonvulsant, antimalarial, and antihypertensive properties. fabad.org.trnih.gov They are also explored for treating neurodegenerative conditions and for their antioxidant capabilities. encyclopedia.pubglobalresearchonline.netontosight.ai

The broad applicability of thiazole derivatives stems from the ring's electronic properties and its ability to be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. globalresearchonline.net The sulfur and nitrogen atoms in the five-membered ring can participate in various non-covalent interactions with biological macromolecules, which is fundamental to their diverse biological effects. tandfonline.comglobalresearchonline.net

Studies on Molecular Interactions with Biological Targets

The biological activity of thiazole derivatives, including compounds like this compound, is fundamentally governed by their interactions at a molecular level with various biological targets such as enzymes, receptors, and nucleic acids. ontosight.ai Understanding these interactions is crucial for rational drug design and for elucidating the mechanisms of action. Molecular modeling techniques, particularly molecular docking, are invaluable tools for simulating and predicting how these compounds bind to the active sites of target proteins. wjarr.comnih.gov

Docking studies have revealed that thiazole derivatives can form stable complexes with their target proteins through a variety of interactions. ontosight.ai These can include hydrogen bonds, hydrophobic interactions, and π-π stacking. smolecule.com For example, the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a key interaction for binding to many enzymes. tandfonline.com The aromatic nature of the thiazole ring also allows for π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. smolecule.com

Key biological targets for thiazole derivatives include:

Protein Kinases : Many thiazole-based compounds are designed as protein kinase inhibitors, which are critical targets in cancer therapy. nih.gov They can bind to the ATP-binding site of kinases like EGFR, HER2, and PI3K, thereby blocking signaling pathways that are essential for cancer cell proliferation and survival. researchgate.netnih.govnih.gov

Enzymes in Pathogens : In the context of antimicrobial activity, thiazole derivatives have been shown to interact with essential bacterial enzymes. For instance, molecular docking studies have predicted that thiazole hybrids can bind to the ATP-binding pocket of DNA gyrase B in E. coli and S. aureus, inhibiting bacterial replication. bohrium.combohrium.com

DNA : Some thiazole compounds exert their biological effects by interacting directly with DNA. researchgate.net Spectroscopic studies can be used to investigate the binding capabilities of these molecules with calf thymus DNA (ctDNA), revealing the nature and strength of the interaction. bohrium.com

Serum Albumin : The interaction of thiazole derivatives with transport proteins like human serum albumin (HSA) has also been studied. ontosight.ai Such binding can influence the pharmacokinetic properties and bioavailability of the compounds. ontosight.ai

These molecular interaction studies provide a detailed picture of how thiazole compounds function at the molecular level, guiding the synthesis of new derivatives with enhanced potency and selectivity for their intended biological targets. ontosight.aiwjarr.com

The Scientific Examination of 2,5 Dimethyl 4 Ethylthiazole in Flavor and Olfactory Systems

Occurrence and Formation Mechanisms in Food Matrices

The presence and generation of 2,5-Dimethyl-4-ethylthiazole in food are intricately linked to chemical reactions that occur during cooking and processing.

Role in Maillard Reaction Pathways and Thermal Degradation

This compound is a known product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. animbiosci.org This reaction is fundamental to the development of color and flavor in a wide array of cooked foods. The formation of thiazoles, including this compound, is a key outcome of these pathways, particularly when sulfur-containing amino acids like cysteine are involved. ntou.edu.tw

Thermal degradation of food components is another significant route to the formation of this compound. For instance, the thermal degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a compound found in various fruits and heated foods, can lead to the formation of this compound. acs.org The pH of the food matrix plays a crucial role in these formation pathways. Studies have shown that the types and quantities of volatile compounds produced, including thiazoles, can vary significantly with changes in pH. scielo.brnih.gov For example, the formation of certain thiazoles is favored under specific pH conditions during the Maillard reaction. nih.gov

Contribution to Specific Food Flavor Profiles (e.g., Meaty, Roasted, Nutty Notes)

The sensory characteristics of this compound are integral to the desirable flavors of many cooked foods. It is described as having nutty, roasty, meaty, and earthy aroma notes. foodsciencejournal.com This compound, along with other thiazoles, is associated with the roasted aroma in meat. idosi.org In coffee, it contributes to roasted and meaty flavor profiles. researchgate.net The presence of 2,4-dimethyl-5-ethylthiazole, a closely related compound, is also noted for its nutty odor. thegoodscentscompany.com

The concentration of these flavor compounds can be influenced by various factors, including the fat content of the meat. For example, studies on pork belly have indicated that Maillard reaction-derived flavor compounds, including thiazoles, which are associated with meaty and roasty flavors, can be more abundant in lower-fat cuts. animbiosci.org The table below summarizes the described flavor profiles of this compound and related compounds.

| Compound | Reported Flavor/Odor Profile |

| This compound | Nutty, roasty, meaty, earthy foodsciencejournal.com |

| 2,4-Dimethyl-5-ethylthiazole | Nutty thegoodscentscompany.com |

| Thiazoles (in general) | Roasted meat aroma idosi.org |

Identification in Natural Food Products and Extracts

This compound has been identified as a volatile component in a variety of natural food products and extracts. Its presence is often a result of the heating processes these foods undergo. It has been detected in roasted coffee, contributing to its complex aroma profile. researchgate.net Furthermore, it has been identified in cooked chicken, where it is formed through the interaction of lipids and the Maillard reaction. animbiosci.org Model systems designed to replicate the chemical reactions in meat have also shown the formation of this compound. scielo.br The compound has also been mentioned in the context of flavoring agents for various food products. googleapis.com

The table below lists some of the food products where this compound and its isomers have been identified.

| Food Product/Extract | Identified Thiazole (B1198619) Compound(s) |

| Roasted Coffee | 2,4-Dimethyl-5-ethylthiazole researchgate.net |

| Cooked Chicken | 2,4-Dimethyl-5-ethylthiazole animbiosci.org |

| Model Meat Systems | This compound scielo.br |

Olfactory Perception and Sensory Evaluation Studies

The study of how this compound is perceived by the sense of smell is crucial for understanding its role in flavor.

Characterization of Olfactory Properties in Controlled Environments

Sensory evaluation studies in controlled environments have been conducted to characterize the specific olfactory properties of thiazoles. In a model system involving glutathione (B108866) and glucose, the resulting Maillard reaction products, which included thiazoles like this compound, were evaluated for their aroma. idosi.org The sensory analysis revealed that the presence of thiazoles contributed to higher intensities of roasted, burnt, caramel, and sweet notes. idosi.org The roasted meaty aroma, in particular, was associated with a higher concentration of thiazoles and pyrazines. idosi.org

Application in Olfactory Testing Methodologies and Behavioral Research

Due to their distinct aromas, thiazoles are valuable tools in olfactory research. 2,5-Dimethylthiazole, a related compound, is used as an odorant in olfactory testing to assess an individual's sense of smell. smolecule.com In behavioral research with insects, such as the German cockroach, 4,5-dimethyl-2-ethylthiazole has been used as an odorant to study olfactory learning and memory. ncsu.edu Furthermore, research on the olfactory receptors of mosquitos has utilized a panel of odorants that includes various thiazoles to understand the molecular basis of odor coding. nih.gov The interaction of different thiazoles with specific odorant binding protein subtypes has also been investigated to understand the initial steps of odor perception. oup.com

Comparative Olfactory Analysis with Related Thiazole Compounds

The sensory characteristics of thiazole derivatives are of significant interest in flavor science due to their wide range of potent aromas. The specific odor profile of a thiazole is highly dependent on its substitution pattern, including the nature and position of its alkyl groups. A comparative olfactory analysis of this compound and its structural isomers, as well as other related thiazoles, reveals subtle yet critical differences in their aroma contributions.

Further comparisons with other thiazole compounds underscore the structural nuances that dictate their olfactory profiles. For example, 2,5-Dimethylthiazole is recognized for its distinct meaty aroma, which is a valuable characteristic in the development of savory flavors. smolecule.com The substitution pattern clearly plays a crucial role; while 2- and 4-substituted thiazoles often exhibit similarities to corresponding pyrazine (B50134) and pyridine (B92270) derivatives, 5-substituted thiazoles tend to have a more sulfury character. researchgate.net

The following table provides a comparative summary of the olfactory properties of this compound and a selection of related thiazole compounds, based on findings from various sensory and analytical studies.

| Compound Name | Structure | Reported Odor/Flavor Profile |

| This compound |  | Similar to 2,4-dimethyl-5-acetylthiazole; more baked and roasted liver character; green-vegetable and meaty; powerful black currant, Buccu oil odor. google.com |

| 2,4-Dimethyl-5-ethylthiazole |  | Nutty, roasted, meaty, earthy. thegoodscentscompany.com Earthy, meaty, and nutty tasting. foodb.ca |

| 2,5-Dimethylthiazole |  | Cooked, brown and roasted nutty aroma; distinct meaty aroma. smolecule.com |

| 2-Ethyl-4,5-dimethylthiazole |  | Burnt, hazelnut, cocoa, nutty. thegoodscentscompany.com |

| 4-Methyl-5-vinylthiazole |  | Strong nut-like odor. perfumerflavorist.com |

| 2-Isobutylthiazole |  | Green tomato flavor. researchgate.net |

This comparative analysis underscores the principle that the olfactory character of a thiazole is a direct consequence of its specific molecular architecture. The interplay of the size, branching, and placement of alkyl substituents on the thiazole core gives rise to a wide and complex palette of aromas, which is a key area of study in flavor chemistry.

Advanced Analytical Methodologies for the Characterization and Quantification of 2,5 Dimethyl 4 Ethylthiazole

Gas Chromatography-Mass Spectrometry (GC-MS) as a Reference Technique

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a robust and widely utilized technique for the analysis of volatile organic compounds. Its high chromatographic resolution and sensitive, specific detection capabilities make it an indispensable tool for the analysis of 2,5-Dimethyl-4-ethylthiazole.

In the analysis of complex samples such as food, beverages, and biological fluids, the sample matrix contains a multitude of compounds that can interfere with the detection of the target analyte. This phenomenon, known as the matrix effect, can cause signal enhancement or suppression, leading to inaccurate quantification. nih.govresearchgate.net To counteract these effects, a certified reference standard of this compound is essential.

By injecting a known concentration of the pure standard, analysts can determine its retention time and mass fragmentation pattern under specific chromatographic conditions. This information serves as a benchmark for unequivocally identifying the compound in a complex sample. Furthermore, the use of matrix-matched calibration, where the standard is added to a blank matrix similar to the sample, is a common strategy to compensate for matrix effects and ensure accurate quantification. nih.gov In pesticide residue analysis, for instance, strong matrix effects are common, and matrix-matched calibration is often necessary to achieve satisfactory method performance with recoveries in the range of 70-120%. nih.govau.dk

Developing a reliable GC-MS method for this compound requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The goal of sample preparation is to extract the analyte from the matrix and concentrate it while removing interfering substances. For food and biological samples, methods like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) are often used for their simplicity and efficiency in extracting volatile compounds. For more complex matrices, a salt-assisted liquid-liquid extraction (SALLE) may be employed to improve the extraction efficiency of organic compounds from aqueous solutions. au.dk Gas chromatography coupled with triple quadrupole mass spectrometry (GC-QqQ-MS) is a powerful tool for accurately quantifying small molecules extracted from biological samples like human fluids. nih.gov

Chromatographic Separation: The separation is typically performed on a capillary column. The choice of the stationary phase is critical for resolving this compound from other volatile components. A non-polar or medium-polarity column is generally suitable. The temperature program of the GC oven is optimized to achieve a good balance between analysis time and the resolution of target compounds.

Mass Spectrometric Detection and Quantification: For identification, the mass spectrometer is operated in full-scan mode to obtain the complete mass spectrum of the eluting compound, which can be compared to a spectral library. For quantification, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is preferred due to its superior selectivity and sensitivity. au.dknih.gov In this mode, a specific precursor ion of this compound is selected and fragmented, and one or more specific product ions are monitored. This highly specific detection minimizes matrix interference. nih.gov

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injection Technique | Splitless or Direct Sample Introduction (DSI) | Maximizes transfer of analyte to the column for trace analysis. nih.gov |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides good resolution for a wide range of volatile compounds. |

| Oven Program | Initial 40°C, ramp to 250°C at 10°C/min | Separates compounds based on boiling point and polarity. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible fragmentation for library matching. |

| MS/MS Transition (MRM) | Precursor Ion (e.g., m/z 141) → Product Ion (e.g., m/z 112) | Ensures highly selective and sensitive quantification. |

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of thiazole (B1198619) derivatives. nih.gov For this compound, the ¹H NMR spectrum would show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the two methyl groups attached to the thiazole ring (two singlets). The chemical shifts of these protons are influenced by their position on the heterocyclic ring. chemicalbook.commdpi.com Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule, confirming the carbon backbone and substitution pattern. Two-dimensional NMR experiments, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, providing definitive structural proof. nih.gov

| Atom/Group | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C2-CH₃ | ¹H NMR | ~2.6 - 2.8 | Singlet |

| C5-CH₃ | ¹H NMR | ~2.3 - 2.5 | Singlet |

| C4-CH₂CH₃ | ¹H NMR | ~2.7 - 2.9 | Quartet |

| C4-CH₂CH₃ | ¹H NMR | ~1.2 - 1.4 | Triplet |

| C2 (Thiazole Ring) | ¹³C NMR | ~160 - 165 | - |

| C4 (Thiazole Ring) | ¹³C NMR | ~145 - 150 | - |

| C5 (Thiazole Ring) | ¹³C NMR | ~125 - 130 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to C-H stretching of the alkyl groups, as well as C=N and C=C stretching vibrations and ring vibrations associated with the thiazole heterocycle. scielo.org.zamdpi.com The fingerprint region of the spectrum (below 1500 cm⁻¹) provides a unique pattern that can be used for identification.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. Thiazole and its derivatives typically exhibit strong absorption bands in the UV region due to π → π* transitions within the aromatic heterocyclic ring. The position of the absorption maximum (λ_max) can be influenced by the alkyl substituents on the ring. While less specific for detailed structural elucidation than NMR, UV-Vis spectroscopy is a useful complementary technique. scielo.org.za

High-Resolution Mass Spectrometry (HRMS) in Comprehensive Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. mdpi.com Unlike standard (low-resolution) mass spectrometry, which measures nominal mass, HRMS can determine the exact mass of a compound to within a few parts per million (ppm). nih.gov

This capability is critical for the unambiguous identification of this compound in complex mixtures. The exact mass is directly related to the elemental composition of the molecule. For this compound (C₇H₁₁NS), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass provides strong evidence for the compound's identity, allowing it to be distinguished from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.govpnnl.gov HRMS is often used to confirm the structure of unknown compounds or metabolites identified in biological studies. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₁NS |

| Theoretical Exact Mass ([M]⁺) | 141.06632 u |

| Typical HRMS Measured Mass | 141.06650 u |

| Mass Accuracy (Error) | < 2 ppm |

Theoretical and Computational Studies on 2,5 Dimethyl 4 Ethylthiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in silico techniques allow for the prediction of molecular geometry, electronic distribution, and spectroscopic characteristics, providing a framework for interpreting experimental data and predicting chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. For thiazole (B1198619) derivatives, DFT methods, such as B3LYP combined with basis sets like 6-311G(d,p), are commonly used to calculate structural parameters. atlantis-press.comresearchgate.netresearchgate.netresearchgate.net The optimization process yields precise information on bond lengths, bond angles, and dihedral angles. nih.gov

Table 1: Representative Geometric Parameters of a Thiazole Ring Calculated by DFT The following data is illustrative and based on calculations for various thiazole derivatives, not specifically 2,5-Dimethyl-4-ethylthiazole.

| Parameter | Typical Calculated Value |

|---|---|

| C=N Bond Length | ~1.30 - 1.38 Å |

| C-S Bond Length | ~1.72 - 1.77 Å |

| C-C Bond Length | ~1.37 - 1.44 Å |

| C-N-C Bond Angle | ~110° - 112° |

| N-C-S Bond Angle | ~115° - 117° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is associated with the molecule's ionization potential and its ability to be oxidized, indicating its nucleophilicity. youtube.com Conversely, the LUMO energy relates to the electron affinity and the ability to be reduced, indicating electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. edu.krd A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. edu.krdresearchgate.net In contrast, a small energy gap suggests the molecule is more reactive and can be easily polarized. edu.krd DFT calculations are the standard method for determining the energies of these orbitals for various thiazole derivatives. atlantis-press.comresearchgate.netnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for Thiazole Derivatives This table presents example data from computational studies on different thiazole compounds to demonstrate the concept.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiazole Derivative A | -5.54 | -2.69 | 2.85 |

| Thiazole Derivative B | -6.27 | -3.52 | 2.75 |

The photophysical properties of a molecule, such as its absorption and emission of light, are governed by electronic transitions between different molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. researchgate.netnih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the oscillator strengths of these transitions, which correspond to the intensity of the absorption bands. researchgate.net

For aromatic heterocyclic compounds like this compound, the most significant electronic transitions are typically π → π* transitions, originating from the promotion of an electron from a π bonding orbital (often the HOMO) to a π* anti-bonding orbital (often the LUMO). researchgate.net The energy of these transitions is related to the HOMO-LUMO gap. Understanding these transitions is essential for applications in materials science, such as in the development of dyes and fluorescent probes. researchgate.netrsc.orgnih.gov Studies on various thiazole derivatives have shown that their absorption and emission properties can be finely tuned by modifying their chemical structure. rsc.org

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.

In molecular docking simulations, the ligand, such as this compound, is placed into the binding site of a target protein. The simulation then explores various possible conformations and orientations of the ligand within the binding site, calculating the binding energy for each pose. The pose with the lowest binding energy is generally considered the most stable and likely binding mode. This process can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov

For example, studies on other thiazole derivatives have used molecular docking to investigate their potential as inhibitors for targets like DNA gyrase and other enzymes. dergipark.org.tr These simulations provide a binding score (e.g., in kcal/mol) that estimates the binding affinity, helping to rank potential drug candidates. nih.govnih.gov

Table 3: Example of Molecular Docking Results for a Thiazole Derivative This hypothetical data illustrates the type of information obtained from a molecular docking study.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase | -8.5 | LYS 745, MET 793 | Hydrogen Bond |

| PHE 856 | π-π Stacking |

Drug-likeness is evaluated using established guidelines such as Lipinski's Rule of Five. dergipark.org.trnih.gov This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. dergipark.org.tr Various software platforms can calculate these physicochemical properties for a given structure, such as this compound, to predict its potential as a drug candidate. dergipark.org.tr

Table 4: Predicted Drug-Likeness and ADMET Properties for a Thiazole Compound This table provides an example of in silico property prediction for a representative thiazole derivative.

| Property | Predicted Value | Guideline/Interpretation |

|---|---|---|

| Molecular Weight | < 500 g/mol | Lipinski's Rule: Pass |

| logP (Lipophilicity) | < 5 | Lipinski's Rule: Pass |

| Hydrogen Bond Donors | < 5 | Lipinski's Rule: Pass |

| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule: Pass |

| Gastrointestinal Absorption | High | Predicted good oral absorption |

Advanced Computational Approaches in Thiazole Chemistry

While specific computational studies on this compound are not extensively documented in publicly available literature, the broader field of thiazole chemistry has significantly benefited from advanced computational approaches. These theoretical methods provide profound insights into molecular structure, reactivity, and potential biological activity, offering a predictive framework that complements experimental research. Methodologies such as quantum chemical calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are routinely applied to understand the behavior of the thiazole scaffold and its derivatives.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of thiazole derivatives. These studies can accurately predict molecular geometries, vibrational frequencies, and electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. For instance, studies on various substituted thiazoles have used DFT calculations to map the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack.

Molecular docking and molecular dynamics (MD) simulations are other powerful tools used to investigate the interaction of thiazole derivatives with biological targets, such as enzymes or receptors. Docking studies predict the preferred binding orientation of a molecule within the active site of a protein, providing estimates of binding affinity. MD simulations build upon this by modeling the dynamic behavior of the ligand-protein complex over time, offering insights into the stability of interactions and conformational changes that may occur upon binding. These approaches are instrumental in rational drug design, helping to screen virtual libraries of thiazole compounds and prioritize candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) represents a statistical approach to link the chemical structure of a series of compounds to their biological activity. In the context of thiazole chemistry, QSAR models are developed to predict the therapeutic or toxic effects of novel derivatives based on calculated molecular descriptors. These descriptors can encode steric, electronic, and hydrophobic properties of the molecules. By establishing a robust mathematical relationship, QSAR can guide the structural modification of lead compounds to enhance their desired activities and minimize potential side effects.

The table below presents hypothetical data representative of typical results obtained from DFT calculations on a series of thiazole analogs, illustrating how electronic properties can vary with different substitutions.

Table 1: Representative DFT Calculation Results for Thiazole Analogs This data is illustrative and based on typical findings for substituted thiazoles, not specific to the listed compounds.

| Thiazole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Methylthiazole | -6.58 | -0.89 | 5.69 |

| 2,4-Dimethylthiazole | -6.45 | -0.81 | 5.64 |

| This compound | -6.39 | -0.75 | 5.64 |

| 2-Chlorothiazole | -7.01 | -1.54 | 5.47 |

Similarly, molecular docking studies provide crucial data on the potential interaction between a ligand and its receptor. The binding energy is a key metric from these simulations, with lower (more negative) values suggesting a more favorable and stable interaction.

Table 2: Illustrative Molecular Docking Results Against a Hypothetical Protein Kinase This data is for illustrative purposes to demonstrate typical results from molecular docking simulations.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -6.8 | Lys78, Leu132, Asp145 |

| Thiazole (unsubstituted) | -4.5 | Asp145 |

| 4-Phenylthiazole | -7.5 | Lys78, Tyr80, Leu132, Asp145 |

Collectively, these advanced computational methods provide a powerful lens for exploring the chemical and physical properties of this compound and related compounds, guiding further experimental investigation and accelerating the discovery process.

Environmental Distribution and Biotransformation of 2,5 Dimethyl 4 Ethylthiazole

Natural Occurrence and Detection in Environmental Samples

2,5-Dimethyl-4-ethylthiazole is a heterocyclic compound that contributes to the aroma and flavor of various foods. Its natural occurrence is primarily associated with thermally processed foods, where it is formed through Maillard reactions between sulfur-containing compounds and carbonyls. While its presence in food is well-documented, information regarding its detection in broader environmental samples such as water, soil, and air is limited.

Natural Occurrence in Foodstuffs:

The compound has been identified as a volatile flavor component in a range of food products. Research has consistently detected its presence in items such as roasted coffee, certain types of tea, and cooked potatoes. In these matrices, it contributes to the nutty, roasted, and savory aroma profiles.

| Food Product | Reported Presence | Flavor Contribution |

|---|---|---|

| Robusta Coffee (Coffea canephora) | Detected | Nutty, roasted |

| Arabica Coffee (Coffea arabica) | Detected | Nutty, roasted |

| Green Tea | Detected | Subtle savory notes |

| Red Tea | Detected | Subtle savory notes |

| Potatoes (Solanum tuberosum) - Cooked | Detected | Earthy, savory |

Detection in Environmental Samples:

Direct scientific literature detailing the detection and quantification of this compound in environmental matrices like water, soil, or air is scarce. However, as a volatile organic compound (VOC), its potential release into the environment can be inferred from its presence in food processing emissions or waste streams. Its volatility suggests that it could be present in the air near facilities where food is roasted or extensively cooked. Any presence in water or soil would likely be the result of industrial effluent or improper waste disposal from food manufacturing processes. The lack of specific monitoring data highlights a gap in the environmental assessment of this compound.

Research on Biotransformation Pathways and Persistence

The environmental fate of this compound, including its biotransformation pathways and persistence, is not well-studied. However, based on the behavior of other alkylthiazoles and volatile organic compounds, several potential degradation routes can be postulated.

Potential Biotransformation Pathways:

In the environment, microbial degradation is a primary mechanism for the breakdown of organic compounds. It is likely that various soil and aquatic microorganisms can metabolize this compound. Potential biotransformation pathways may include:

Oxidation of the ethyl and methyl groups: Microbial enzymes, such as monooxygenases and dehydrogenases, could oxidize the alkyl substituents on the thiazole (B1198619) ring. This would lead to the formation of more polar metabolites, such as alcohols, aldehydes, and carboxylic acids, which are generally more water-soluble and less persistent.

Hydroxylation of the thiazole ring: The aromatic thiazole ring itself could be a target for microbial hydroxylation, initiating ring cleavage.

Sulfur oxidation: The sulfur atom in the thiazole ring could be oxidized to form sulfoxides and sulfones, increasing the polarity of the molecule.

Environmental Persistence:

The persistence of this compound in the environment is expected to be influenced by several factors, including its volatility, water solubility, and susceptibility to microbial degradation.

Volatility: As a volatile compound, it is likely to partition into the atmosphere from surface water and soil, where it can be subject to photodegradation.

Biodegradation: The rate of microbial degradation will be a key factor determining its half-life in soil and water. The presence of adapted microbial communities in environments with a history of exposure to similar compounds could lead to more rapid degradation.

Sorption: The compound may adsorb to soil organic matter, which could reduce its bioavailability for microbial uptake and degradation, thereby increasing its persistence.

Without specific experimental data, the half-life of this compound in different environmental compartments remains speculative.

| Environmental Factor | Potential Impact on Persistence | Underlying Mechanism |

|---|---|---|

| Microbial Activity | Decrease | Biodegradation through oxidation and ring cleavage. |

| Sunlight | Decrease | Photodegradation in the atmosphere and surface waters. |

| Soil Organic Matter | Increase | Sorption to organic particles reduces bioavailability. |

| Temperature | Decrease (volatilization), Variable (biodegradation) | Increased volatilization at higher temperatures; microbial activity has an optimal temperature range. |

| pH | Variable | Can influence microbial activity and the chemical stability of the compound. |

Methodologies for Environmental Monitoring and Analysis

Specific standardized methods for the environmental monitoring of this compound have not been established due to the limited research on its environmental occurrence. However, general analytical techniques used for the detection of volatile and semi-volatile organic compounds in environmental matrices would be applicable.

Sample Collection and Preparation:

Air Samples: Air sampling could be performed using sorbent tubes (e.g., Tenax®, charcoal) followed by thermal desorption.

Water Samples: For water samples, pre-concentration techniques such as purge and trap or solid-phase microextraction (SPME) would be necessary to extract the compound from the aqueous matrix.

Soil and Sediment Samples: Extraction from solid matrices would likely involve methods such as headspace analysis or solvent extraction followed by a clean-up step to remove interfering substances.

Analytical Instrumentation:

The primary analytical technique for the identification and quantification of this compound in environmental samples would be Gas Chromatography-Mass Spectrometry (GC-MS) .

Gas Chromatography (GC): GC would be used to separate the target compound from other volatile components in the sample extract. The choice of the GC column (e.g., a non-polar or medium-polarity column) would be critical for achieving good chromatographic resolution.

Mass Spectrometry (MS): MS would provide definitive identification based on the compound's unique mass spectrum and allow for sensitive quantification, often in selected ion monitoring (SIM) mode to enhance selectivity and lower detection limits.

High-resolution mass spectrometry (HRMS) could also be employed for more accurate mass determination, which is particularly useful for the identification of unknown transformation products in biotransformation studies.

| Analytical Step | Methodology | Description |

|---|---|---|

| Air Sampling | Sorbent Tube Collection | Air is drawn through a tube containing a sorbent material that traps volatile organic compounds. |

| Water Extraction | Purge and Trap | An inert gas is bubbled through the water sample, stripping the volatile compounds, which are then trapped on a sorbent. |

| Water/Soil Extraction | Solid-Phase Microextraction (SPME) | A coated fiber is exposed to the sample (or its headspace), and analytes adsorb to the fiber, which is then desorbed in the GC inlet. |

| Separation | Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. |

| Detection & Quantification | Mass Spectrometry (MS) | Identifies compounds based on their mass-to-charge ratio and fragmentation patterns. Allows for sensitive quantification. |

Future Research Directions and Outlook in 2,5 Dimethyl 4 Ethylthiazole Chemistry

Development of Novel Synthetic Routes for Sustainable Production

The industrial synthesis of thiazole (B1198619) derivatives has traditionally relied on methods that can be resource-intensive and generate hazardous byproducts. The future of 2,5-Dimethyl-4-ethylthiazole chemistry is intrinsically linked to the adoption of green and sustainable manufacturing principles. Research in this area will be pivotal for ensuring its economic viability and environmental acceptability.

Future investigations are expected to move away from classical condensation reactions, such as the Hantzsch thiazole synthesis, toward more eco-friendly alternatives. Key research directions include:

Microwave-Assisted Synthesis: Exploring the use of microwave irradiation to accelerate reaction times, reduce energy consumption, and improve product yields. This technique has shown promise for other heterocyclic compounds.

Catalyst-Free and Solvent-Free Reactions: Designing synthetic pathways that operate under catalyst-free and solvent-free conditions, or with benign solvents like water, to minimize waste generation.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound. This approach offers enhanced safety, better process control, and easier scalability compared to traditional batch processes.

Bio-catalysis: Investigating enzymatic routes for the construction of the thiazole ring, offering high selectivity and operation under mild, environmentally friendly conditions.

| Methodology | Primary Advantage | Key Research Objective |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time and energy use | Optimize power, temperature, and time for maximum yield of this compound. |

| Solvent-Free Reactions | Elimination of volatile organic compound (VOC) waste | Identify suitable starting materials and reaction conditions that proceed efficiently without a solvent. |

| Flow Chemistry | Improved safety, scalability, and control | Develop and optimize a continuous flow process for consistent, high-purity production. |

| Bio-catalysis | High selectivity and mild reaction conditions | Identify or engineer enzymes capable of catalyzing the key bond-forming steps. |

Deeper Elucidation of Biological Mechanisms and Therapeutic Potential

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. globalresearchonline.net Derivatives of thiazole have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. aip.orgnih.govmdpi.com However, the specific biological profile of this compound remains largely uncharacterized.

Future research must embark on a systematic screening of this compound to unlock its therapeutic potential. A focused research strategy would involve:

Broad-Spectrum Biological Screening: Initial high-throughput screening against a diverse range of biological targets, including various cancer cell lines (such as breast and liver cancer), pathogenic bacteria and fungi, and key enzymes involved in inflammatory pathways. mdpi.comorientjchem.org

Mechanism of Action Studies: Should promising activity be identified, subsequent research will need to delve into the specific molecular mechanisms. This could involve techniques like molecular docking to predict protein targets, followed by biochemical and cellular assays to validate these interactions and elucidate signaling pathways. mdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand how modifications to its chemical structure affect its biological activity. This is a crucial step in optimizing lead compounds for potential drug development.

| Research Phase | Objective | Example Methodologies |

|---|---|---|

| Initial Screening | Identify potential biological activities. | MTT assay (for cytotoxicity), agar (B569324) disc diffusion (for antimicrobial activity), DPPH assay (for antioxidant activity). aip.orgmdpi.comorientjchem.org |

| Mechanism Elucidation | Understand how the compound works at a molecular level. | Molecular docking, Western blotting, cell cycle analysis, apoptosis assays. mdpi.com |

| Lead Optimization | Improve potency and selectivity. | Combinatorial chemistry to create a library of derivatives, followed by iterative screening. |

Advanced Sensory Applications and Food Science Innovations

Structurally similar thiazole compounds are well-known for their potent aroma and flavor profiles, often described as nutty, roasted, meaty, or green. sigmaaldrich.comthegoodscentscompany.com For instance, 2-Ethyl-4-methylthiazole (B98465) is noted for its nutty and green pistachio notes, while other related compounds are associated with coffee and cocoa flavors. thegoodscentscompany.com This strongly suggests that this compound possesses significant, yet uncharacterized, sensory properties that could be valuable in the food and fragrance industries.

Future research should focus on a detailed sensory characterization and the innovative application of this compound. Key areas for investigation include:

Comprehensive Sensory Analysis: Utilizing techniques such as gas chromatography-olfactometry (GC-O) to identify the specific aroma character and flavor profile of the pure compound.

Flavor Threshold Determination: Establishing the detection and recognition thresholds in various food matrices (e.g., water, oil, and complex food systems) to understand its potency.

Application in Novel Food Products: Exploring its use as a flavor enhancer in savory products, plant-based meat analogues, and non-alcoholic beverages to impart roasted, nutty, or meaty notes.

Flavor Stability and Release: Studying the stability of this compound under different processing conditions (e.g., heating, pH changes) and its release characteristics from food matrices over time.

Comprehensive Environmental Fate and Impact Assessments

As with any chemical intended for wider use, a thorough understanding of its environmental behavior is crucial. Currently, there is a significant lack of data on the environmental fate, persistence, and ecotoxicity of this compound. This knowledge gap must be addressed to ensure its safe and sustainable application.

Future research programs should be designed to provide a comprehensive environmental risk assessment. Drawing from established protocols for other chemical compounds, this research should include: